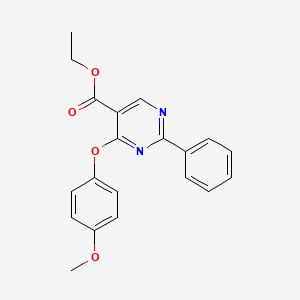![molecular formula C7H14Cl2N4 B2922406 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride CAS No. 2580114-65-2](/img/structure/B2922406.png)
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride is a chemically synthesized compound renowned for its multifaceted applications in scientific research. Characterized by its unique structural components, this compound has garnered attention for its potential utility across various disciplines, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride typically involves the reaction between 4-Methyl-1,2,4-triazole and (2S)-pyrrolidine under controlled conditions. Key reaction parameters include precise temperature control, solvent selection, and catalysts to optimize yield and purity.
Industrial Production Methods: : Industrial production leverages batch or continuous flow techniques to maximize efficiency. Rigorous purification processes, such as crystallization or chromatography, are employed to ensure the compound's high-grade purity, vital for its diverse applications.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxo-derivatives.
Reduction: : Reduction reactions can transform the triazole ring into more saturated forms, potentially altering its reactivity and interaction with other molecules.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound, yielding various derivative compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxo-derivatives from oxidation.
Saturated triazole rings from reduction.
Various functionalized derivatives from substitution reactions.
科学的研究の応用
Chemistry: : In synthetic organic chemistry, this compound serves as a versatile intermediate, enabling the construction of complex molecules and facilitating the study of reaction mechanisms.
Biology: : In biological studies, it acts as a molecular probe, aiding in the investigation of biochemical pathways and the interaction with biological macromolecules.
Medicine: : The compound's potential pharmacological properties are explored in drug development, particularly for its effects on specific molecular targets associated with various diseases.
Industry: : Industrial applications include its role as a precursor in the manufacture of agrochemicals, dyes, and other specialized materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazole ring structure is particularly adept at binding to active sites, modulating the activity of these targets, and influencing biochemical pathways. The detailed molecular pathways often involve inhibition or activation of key enzymes, impacting cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives
Pyrrolidine-substituted triazoles
Methylated triazole compounds
Uniqueness: : Compared to its analogs, 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride exhibits distinctive reactivity patterns due to its specific substituent groups. These unique structural features enhance its binding affinity and specificity towards certain biological targets, distinguishing it in both research and practical applications.
There you have it, a detailed overview of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride, from its synthesis to its scientific significance. What piqued your interest the most?
特性
IUPAC Name |
4-methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMYZFXRANOOF-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)

![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)

![2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2922332.png)

![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)




![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)
